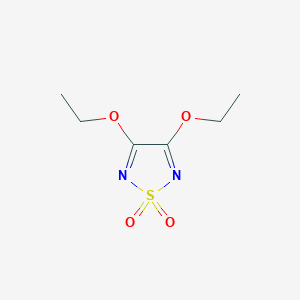
3,4-二乙氧基-1,2,5-噻二唑-1,1-二氧化物
描述
The compound 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide is a derivative of thiadiazole, which is a heterocyclic compound containing sulfur and nitrogen atoms. Thiadiazole derivatives have been extensively studied due to their interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves cyclization reactions and the use of reagents such as thiosemicarbazide and phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . For instance, 1,3,4-thiadiazole derivatives can be synthesized from carboxylic acid groups with thiosemicarbazide in the presence of these reagents. The structures of the synthesized compounds are typically confirmed using spectroscopic methods like IR, NMR, and mass spectrometry.
Molecular Structure Analysis
Crystallographic studies, such as single-crystal X-ray diffraction, are used to determine the molecular structure of thiadiazole derivatives . Molecular orbital calculations, including ab initio methods, provide insights into the electronic structure, conformation, and reactivity of these compounds. Charge sensitivity analysis and density functional theory concepts are applied to obtain various sensitivity coefficients, which help predict the preferred sites of chemical reaction .
Chemical Reactions Analysis
Thiadiazole derivatives exhibit diverse chemical reactivity. For example, the electroreduction of 3,4-diphenyl-1,2,5-thiadiazole 1-oxide leads to the production of 2,4,6-triphenyl-1,3,5-triazine, which is a different behavior compared to other oxidation states of the heterocyclic sulfur atom . The reactivity of these compounds can be estimated using Fukui functions, which help compare reactive sites and rationalize their electrochemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. Electrochemical methods are used to study the properties of these compounds, such as the equilibrium between different forms and the stabilization of dianions by metal cations . The voltammetric properties of newly synthesized thiadiazole derivatives are also of interest, as they can provide information on the stability and reactivity of these compounds in various solvent mixtures .
科学研究应用
1. Antimicrobial Agents
- Application : 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents .
- Method : The compounds were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
- Results : The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the others in terms of antimicrobial activity .
2. Antinociceptive Agents
- Application : New 1,3,4-thiadiazole derivatives have been synthesized and investigated for their antinociceptive effects on the nociceptive pathways of the nervous system .
- Method : The effects of these compounds against mechanical, thermal, and chemical stimuli were evaluated by tail-clip, hot-plate, and acetic acid-induced writhing tests, respectively .
- Results : Compounds 3b, 3c, 3d, 3e, 3g, and 3h increased the reaction times of mice in both the hot-plate and tail-clip tests, indicating the centrally mediated antinociceptive activity of these compounds .
3. Organic Conducting Materials
- Application : 1,2,5-thiadiazole 1,1-dioxides and their radical anions have potential use in the construction of functional molecular materials .
- Method : The synthetic strategies leading to 1,2,5-thiadiazole 1,1-dioxides followed by the discussion of their electrochemistry and reactivity .
- Results : The magnetic properties of dioxothiadiazole radical anions and the metal complexes involving dioxothiadiazoles as ligands are discussed, including simple alkali metal salts and d-block coordination compounds .
4. Antifungal Agents
- Application : 1,2,3-thiadiazole hybrid structures and 1,3,4-thiadiazoles have shown antifungal properties .
- Method : The compounds were synthesized and their antifungal properties were evaluated .
- Results : The 1,2,3-thiadiazole hybrid structures showed significant antifungal activity .
5. Organic Conducting Materials
- Application : 1,2,5-thiadiazole 1,1-dioxides and their radical anions have potential use in the construction of functional molecular materials .
- Method : The synthetic strategies leading to 1,2,5-thiadiazole 1,1-dioxides followed by the discussion of their electrochemistry and reactivity .
- Results : The magnetic properties of dioxothiadiazole radical anions and the metal complexes involving dioxothiadiazoles as ligands are discussed, including simple alkali metal salts and d-block coordination compounds .
6. Antiviral Agents
未来方向
The future research directions involving “3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide” and similar compounds include the development of novel, more effective anticancer therapeutics . There is also a prospect of other uses of dioxothiadiazole-containing molecules reported in the literature . The effectiveness of the thiadiazole nucleus was established by the drugs currently used for the treatment of various infections .
属性
IUPAC Name |
3,4-diethoxy-1,2,5-thiadiazole 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4S/c1-3-11-5-6(12-4-2)8-13(9,10)7-5/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMXSPCYRSRMJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NS(=O)(=O)N=C1OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459067 | |
| Record name | 3,4-DIETHOXY-1,2,5-THIADIAZOLE-1,1-DIOXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide | |
CAS RN |
55904-84-2 | |
| Record name | 1,2,5-Thiadiazole, 3,4-diethoxy-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55904-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-DIETHOXY-1,2,5-THIADIAZOLE-1,1-DIOXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



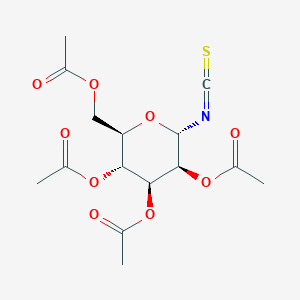
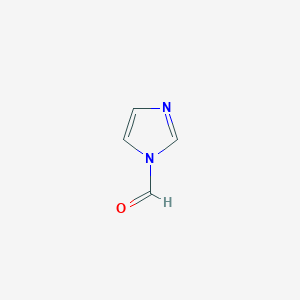
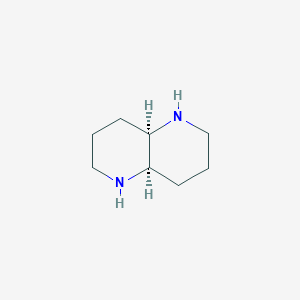




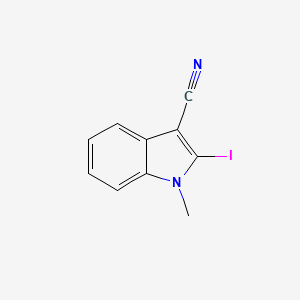

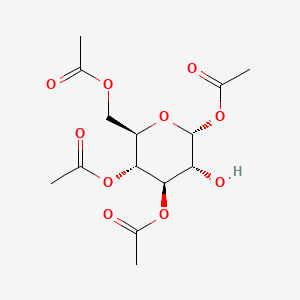
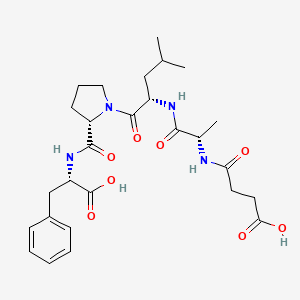
![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)

